6-Methoxy-2-naphthylacetic acid 6-Methoxy-2-naphthylacetic acid 6-MNA is a competitive, non-selective COX inhibitor. The Ki values for ovine COX-1 and -2 are 21 and 19 µM, respectively. The IC50 values are 70 and 20 µM for human recombinant COX-1 and -2, respectively.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
(6-methoxy-2-naphthyl)acetic acid is a monocarboxylic acid consisting of 2-naphthylacetic acid having a methoxy substituent at the 6-position. The active metabolite of the prodrug nabumetone. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a drug metabolite and a xenobiotic metabolite. It is a monocarboxylic acid and a methoxynaphthalene. It derives from a 2-naphthylacetic acid.
Brand Name: Vulcanchem
CAS No.: 23981-47-7
VCID: VC20775272
InChI: InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)
SMILES: COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol

6-Methoxy-2-naphthylacetic acid

CAS No.: 23981-47-7

Cat. No.: VC20775272

Molecular Formula: C13H12O3

Molecular Weight: 216.23 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-2-naphthylacetic acid - 23981-47-7

Specification

Description 6-MNA is a competitive, non-selective COX inhibitor. The Ki values for ovine COX-1 and -2 are 21 and 19 µM, respectively. The IC50 values are 70 and 20 µM for human recombinant COX-1 and -2, respectively.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
(6-methoxy-2-naphthyl)acetic acid is a monocarboxylic acid consisting of 2-naphthylacetic acid having a methoxy substituent at the 6-position. The active metabolite of the prodrug nabumetone. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a drug metabolite and a xenobiotic metabolite. It is a monocarboxylic acid and a methoxynaphthalene. It derives from a 2-naphthylacetic acid.
CAS No. 23981-47-7
Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
IUPAC Name 2-(6-methoxynaphthalen-2-yl)acetic acid
Standard InChI InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15)
Standard InChI Key PHJFLPMVEFKEPL-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O
Canonical SMILES COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O
Appearance Assay:≥99%A crystalline solid

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